molecular formula C11H8BrF3N2O2 B13052067 Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B13052067
M. Wt: 337.09 g/mol
InChI Key: KKPHOPJTCKGVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate is a key chemical scaffold for researchers developing novel therapeutic agents. This compound is of significant interest in medicinal chemistry, particularly for the synthesis of molecules that target intracellular signalling pathways. Its core structure is analogous to imidazo[1,5-a]pyridine and imidazo[1,5-a]quinoxaline derivatives, which have been investigated as potent inhibitors of IκB kinase (IKK) complexes . The IKK pathway is a crucial convergence point in the activation of NF-κB, a transcription factor that regulates genes involved in inflammation, cell survival, and immune responses . Consequently, this bromo- and trifluoromethyl-substituted ester serves as a versatile building block for constructing potential inhibitors aimed at treating NF-κB-driven pathologies, including inflammatory disorders and certain cancers . The bromine atom offers a reactive handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group is known to enhance metabolic stability and modulate binding affinity. Researchers can leverage this compound to generate targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs.

Properties

Molecular Formula

C11H8BrF3N2O2

Molecular Weight

337.09 g/mol

IUPAC Name

ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-9(18)8-7-4-3-6(12)5-17(7)10(16-8)11(13,14)15/h3-5H,2H2,1H3

InChI Key

KKPHOPJTCKGVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C(=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,5-A]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-A]pyridine core. Commonly used precursors include 2-aminopyridine and α-haloketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoromethyl group and the imidazo[1,5-A]pyridine core.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Products: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound with changes in the oxidation state of the functional groups.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity
Recent studies have highlighted the antitubercular properties of imidazo[1,5-a]pyridine derivatives, including ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate. This compound has shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, the structure-activity relationship (SAR) studies have revealed that modifications to the imidazo[1,5-a]pyridine scaffold can enhance potency against Mtb, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.004μM0.004\,\mu M .

Cancer Research
The imidazo[1,5-a]pyridine scaffold has also been explored for its anticancer properties. Compounds within this class have been tested against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Many derivatives exhibited low cytotoxicity while maintaining significant anti-proliferative effects, making them candidates for further development as anticancer agents .

Synthesis and Functionalization

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including multicomponent reactions and transition metal-catalyzed processes. These synthetic strategies are crucial for producing the compound efficiently and enable the exploration of different functional groups that can enhance its biological activity .

Radical Reactions
Recent advancements in radical chemistry have opened new avenues for the functionalization of imidazo[1,5-a]pyridines. This approach allows for the direct modification of the compound's structure, potentially leading to derivatives with improved pharmacological profiles .

Material Science

Imidazo[1,5-a]pyridines are not only relevant in medicinal chemistry but also in material science due to their unique electronic properties. The incorporation of trifluoromethyl groups enhances their stability and solubility in various solvents, making them suitable candidates for applications in organic electronics and photonic devices .

Case Studies

Study Focus Findings
Abrahams et al. (2023)Antitubercular ActivityIdentified potent inhibitors against Mtb with MICs ranging from 0.030.03 to 5.0μM5.0\,\mu M.
Moraski et al. (2022)SAR StudiesDeveloped compounds with improved activity against MDR-TB strains; some showed MICs ≤ 0.006μM0.006\,\mu M.
Recent Synthesis ReviewsSynthetic PathwaysHighlighted efficient methods for synthesizing imidazo[1,5-a]pyridines using transition metal catalysis .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Substituent Comparison
Compound Name Substituents Molecular Weight Key Properties
Target Compound 6-Br, 3-CF₃, 1-COOEt 307.1 (estimated) High lipophilicity (CF₃), cross-coupling potential (Br)
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOEt 269.1 Lower lipophilicity; [1,2-a] ring junction alters electronic distribution
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 8-Cl, 6-CF₃, 2-COOEt ~295.6 Chloro substituent increases steric hindrance; ester position affects binding
Lithium 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate 6-(2,3-F₂Ph), 3-COOLi 275.1 Enhanced solubility (Li salt); difluorophenyl enhances aromatic interactions

Key Observations :

  • The trifluoromethyl group in the target compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs, making it more suitable for membrane penetration in biological applications .
  • Bromine at position 6 enables Suzuki-Miyaura cross-coupling, a feature shared with Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1) .

Ring Junction and Positional Isomerism

The imidazo[1,5-a]pyridine scaffold differs from imidazo[1,2-a]pyridine in ring fusion topology:

  • Imidazo[1,5-a]pyridine : Nitrogen atoms at positions 1 and 5 create a planar, rigid structure conducive to π-π stacking in protein binding .
  • Imidazo[1,2-a]pyridine : Nitrogen atoms at positions 1 and 2 result in a bent geometry, altering electronic properties and solvent interactions .

Example : Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1) exhibits a Stokes shift of ~100 nm in liposomes, while imidazo[1,5-a]pyridine derivatives show larger Stokes shifts (~150 nm) due to enhanced solvatochromism .

Biological Activity

Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8BrF3N2O2
  • Molecular Weight : 337.09 g/mol
  • CAS Number : 2111795-61-8
  • IUPAC Name : this compound

The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity. The imidazo[1,5-a]pyridine core structure is known for its diverse pharmacological properties.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.
  • Anticancer Properties : Research indicates that compounds with imidazo[1,5-a]pyridine scaffolds often demonstrate anticancer activity. This compound is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may target IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses and cancer pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Affinity : The bromine and trifluoromethyl groups enhance the compound's binding affinity to target enzymes and receptors.
  • Interaction with Biological Macromolecules : The imidazo[1,5-a]pyridine core facilitates interactions with proteins and nucleic acids, leading to alterations in cellular signaling pathways.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study FocusFindings
Antimicrobial EfficacyDemonstrated activity against Gram-positive and Gram-negative bacteria; further studies required to determine MIC values.
Anticancer ActivityInduced apoptosis in various cancer cell lines; mechanisms under investigation include cell cycle arrest and caspase activation.
Enzyme InhibitionPotential IRAK4 inhibitor with IC50 values indicating significant potency; ongoing studies to elucidate selectivity profiles against other kinases.

Case Studies

A notable case study involved the synthesis and evaluation of this compound analogs:

  • Objective : To assess the structure-activity relationship (SAR) concerning anticancer properties.
  • Methodology : A series of analogs were synthesized and tested against various cancer cell lines.
  • Results : Certain modifications to the imidazo[1,5-a]pyridine core significantly enhanced anticancer activity while reducing cytotoxicity towards normal cells.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate?

The compound is synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:

  • Cyclocondensation : Reacting brominated pyridine derivatives with trifluoromethyl-containing precursors under palladium-catalyzed cross-coupling conditions.
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or ester exchange, often using tert-butyl or isopropyl esters as intermediates (e.g., tert-butyl 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylate derivatives) .
  • Purification : Chromatography (e.g., 20% EtOAc/hexane eluent) yields >85% purity .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct peaks for the imidazo[1,5-a]pyridine core (e.g., δ 8.25 ppm for aromatic protons) and trifluoromethyl groups (δ 120–125 ppm in <sup>13</sup>C) .
  • IR Spectroscopy : Bands at ~1700 cm⁻¹ (ester C=O) and ~1139 cm⁻¹ (C-F stretching) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., C19H20O2N2Na: 331.1422) validates molecular composition .

Q. What purification techniques are effective for this compound?

  • Flash Chromatography : Use gradients of EtOAc/hexane (e.g., 20% EtOAc) to resolve brominated and trifluoromethyl byproducts .
  • Recrystallization : Achieve high purity (>90%) via solvent systems like EtOAc/hexane, with melting points typically 68–134°C depending on substituents .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) affect yield and purity during synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for ester formation, while EtOAc/hexane mixtures improve chromatographic separation .
  • Catalyst Optimization : Pd(PPh3)4 or CuI catalysts are critical for Suzuki-Miyaura coupling of bromo-substituted intermediates, with yields varying by ligand choice (e.g., 65–93% for pyridinyl derivatives) .
  • Temperature Control : Reactions at 60–80°C minimize side products (e.g., dehalogenation) in trifluoromethylation steps .

Q. How can the bromo substituent at position 6 be functionalized for further derivatization?

  • Cross-Coupling Reactions : The bromo group undergoes Suzuki coupling with aryl boronic acids to introduce biaryl motifs. For example, coupling with pyridin-3-yl boronic acid yields heteroaromatic derivatives .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions (e.g., K2CO3/DMF), enabling access to pharmacophores .

Q. What are the electronic and steric effects of the trifluoromethyl and ethyl ester groups on reactivity?

  • Trifluoromethyl Group : Electron-withdrawing effects enhance electrophilic substitution at position 3 while stabilizing the imidazo[1,5-a]pyridine core against oxidation .
  • Ethyl Ester : The ester group acts as a directing group in metal-catalyzed reactions (e.g., C-H activation) and can be hydrolyzed to carboxylic acids for further functionalization .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Dynamic Effects : Variable-temperature NMR can resolve splitting ambiguities caused by rotational barriers (e.g., tert-butyl groups at δ 1.65 ppm ).
  • 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity in complex splitting patterns (e.g., pyridinyl protons at δ 8.98 ppm ).

Methodological Notes

  • Yield Optimization : Use HRMS to trace low-yield reactions (e.g., <65%) and adjust stoichiometry or catalyst loading .
  • Stability Testing : Monitor decomposition under light/heat via TLC and IR to identify labile groups (e.g., ester hydrolysis under acidic conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.